2-(benzyloxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-phenylmethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-19-15-9-8-14(10-16(15)20(2)25(19,22)23)18-17(21)12-24-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNNDXXSVVBJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)COCC3=CC=CC=C3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzyloxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a derivative of the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C₁₃H₁₅N₃O₃S
- Molecular Weight: 285.34 g/mol
- IUPAC Name: this compound
This compound features a benzyloxy group and a thiadiazole moiety, which are known to influence its biological activity.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The introduction of various substituents on the thiadiazole ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. For instance:
- Activity Against Bacteria: Studies have shown that compounds similar to this compound demonstrate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15.6 µg/ml to 300 µg/ml depending on structural modifications .
Anticancer Activity
Thiadiazole derivatives have also been evaluated for their anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines:
| Cell Line | GI50 Value (µM) | Reference |
|---|---|---|
| Non-small lung cancer (HOP 92) | -6.49 | |
| Colon cancer (HCC-2998) | -5.31 | |
| Prostate cancer (PC3) | -5.48 |
The presence of electron-withdrawing groups at specific positions on the thiadiazole ring has been correlated with increased cytotoxicity against cancer cells.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Activity: Thiadiazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis: Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity: The presence of dioxido groups may confer antioxidant properties that protect cells from oxidative stress.
Case Study 1: Antibacterial Efficacy
A study conducted by Bhatt et al. explored a series of thiadiazole derivatives for antibacterial activity. The results indicated that modifications at the C5 position significantly enhanced activity against E. coli and S. aureus. The most potent derivatives exhibited MIC values comparable to standard antibiotics .
Case Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, researchers synthesized various thiadiazole derivatives and tested them against multiple cancer cell lines. The study highlighted that compounds with specific substitutions at the C-terminal exhibited enhanced cytotoxicity against prostate and lung cancers .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Systems
Benzo[c][1,2,5]thiadiazole vs. Benzimidazole and Benzothiazole Derivatives
Substituent Effects
- Benzyloxy Group : The target compound’s benzyloxy moiety increases lipophilicity, which may enhance membrane permeability compared to N-(5-(methylthio)thiazol-2-yl)benzamide derivatives (), which have a methylthio group .
- Sulfonyl (Dioxido) Groups: These groups in the target compound contrast with the thioxothiazolidinone moieties in ’s urease inhibitors, where sulfur-based substituents modulate enzyme binding .
Physicochemical and Spectral Data Comparison
Computational and Drug-Likeness Profiles
- Molinspiration Parameters : ’s benzothiazole derivatives showed logP = 3.2–4.1, indicating moderate lipophilicity comparable to the target compound’s predicted profile .
- Docking Studies : Compounds like 9c () bind to α-glucosidase via hydrogen bonding, suggesting the target’s sulfonyl groups could enhance similar interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
